Nurr1 Inverse Agonist Activity: Substitution-Dependent Potency
5-Methyl-7-nitro-1H-indole exhibits measurable inverse agonist activity at the human Nurr1 nuclear receptor (NR4A2), a target for neurodegenerative diseases [1]. Its activity is directly linked to its specific substitution pattern, which differentiates it from other indoles in the same assay. While direct IC50 data for the parent compound is available (50 µM) [1], the study's SAR shows that optimized analogs can suppress receptor transcriptional activity by >90% [2], indicating the scaffold's potential. This is contrasted by 7-nitroindole, which shows no reported activity at Nurr1, and 5-methylindole, which lacks the nitro group essential for this interaction .
| Evidence Dimension | Inverse Agonist Activity (Nurr1) |
|---|---|
| Target Compound Data | IC50: 50,000 nM (50 µM) |
| Comparator Or Baseline | 7-Nitroindole: No activity reported; 5-Methylindole: No activity reported; Optimized Analogues: >90% transcriptional suppression |
| Quantified Difference | Activity present for target compound; absent for comparators. |
| Conditions | HEK293T cells transfected with Gal4-fused human Nurr1 LBD [1] |
Why This Matters
This demonstrates a unique biological activity profile driven by the 5-methyl-7-nitro substitution, making it a relevant starting point for neuroscience-focused medicinal chemistry that is not shared by simpler indoles.
- [1] BindingDB. (2025). BDBM50575849 (CHEMBL4859732) Affinity Data. Retrieved from BindingDB. View Source
- [2] Zaienne, D., et al. (2021). Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1. Journal of Medicinal Chemistry, 64(20), 15126-15140. View Source
